N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Übersicht

Beschreibung

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoxaline ring system.

Vorbereitungsmethoden

The synthesis of N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions . One common method includes the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve bulk manufacturing and custom synthesis .

Analyse Chemischer Reaktionen

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide belongs to the class of acetamides. The compound's structure features a decahydroquinoxaline moiety, which contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 301.4 g/mol .

Opioid Receptor Interaction

Research indicates that this compound interacts significantly with opioid receptors, particularly the κ-opioid receptor. This receptor is known for its role in pain modulation and has implications in the treatment of various pain-related conditions. The compound may exhibit analgesic effects by modulating these receptors, making it a candidate for pain management therapies.

Antidepressant Properties

In addition to its analgesic potential, studies have suggested that compounds with similar structural frameworks may possess antidepressant properties. The modulation of neurotransmitter systems through opioid receptor interaction could provide a dual therapeutic effect—addressing both pain and mood disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate acylating agents with decahydroquinoxaline derivatives. The following steps outline a general synthetic pathway:

- Starting Materials : Begin with decahydroquinoxaline and an acylating agent.

- Reaction Conditions : Conduct the reaction under controlled temperature and atmospheric conditions to facilitate the formation of the acetamide bond.

- Purification : Use recrystallization or chromatography techniques to purify the synthesized compound.

Case Studies and Research Findings

Recent studies have focused on the biological activities of quinoxaline derivatives, including this compound. A notable study highlighted its potential as an analgesic through κ-opioid receptor activation, demonstrating significant efficacy in preclinical models .

Another investigation explored the compound's structural characteristics through crystallography, revealing insights into its hydrogen bonding capabilities and molecular interactions within biological systems . These findings support further exploration into its therapeutic applications.

Wirkmechanismus

The mechanism of action of N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring system allows it to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can be compared with other similar compounds, such as:

Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Quinoxaline derivatives: Important biological agents with prominent pharmacological effects like antifungal, antibacterial, and antiviral activities. The uniqueness of this compound lies in its specific structure and the potential for various scientific research applications.

Biologische Aktivität

Overview

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound with the molecular formula and a molecular weight of 225.29 g/mol. This compound is notable for its diverse biological activities, particularly its potential applications in medicinal chemistry, where it is studied for antiviral, antibacterial, and antifungal properties.

The synthesis of this compound typically involves the reaction of substituted amines with alkyl cyanoacetates under specific conditions. The compound features a quinoxaline ring system, which is significant for its biological interactions.

The mechanism of action of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. The quinoxaline structure allows for high-affinity binding to multiple receptors, leading to various biological effects. This interaction is crucial for its antiviral and antibacterial activities.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The exact pathways involved remain under investigation, but oxidative stress induction appears to play a role in their mechanism against certain viruses .

Antibacterial and Antifungal Properties

In studies evaluating the antibacterial activity of quinoxaline derivatives, this compound has demonstrated effectiveness against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. Similarly, antifungal assays indicate potential efficacy against common fungal pathogens.

Case Studies

- Antiviral Efficacy : A study on related quinoxaline derivatives indicated that these compounds could induce reactive oxygen species (ROS), which are known to disrupt viral replication processes. The specific effects on target viruses such as HIV and HCV are being explored in ongoing research .

- Antibacterial Studies : In a comparative analysis of several quinoxaline derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key features:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Antibacterial | Receptor binding and ROS induction |

| Methyl 2-acetamide-3-methylquinoxaline | Antiparasitic | Oxidative stress induction |

| N,N-dimethylacetamide | Hepatotoxicity | Metabolic pathway disruption |

Eigenschaften

IUPAC Name |

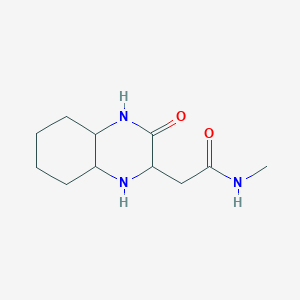

N-methyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h7-9,13H,2-6H2,1H3,(H,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZKNHYBGPODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.